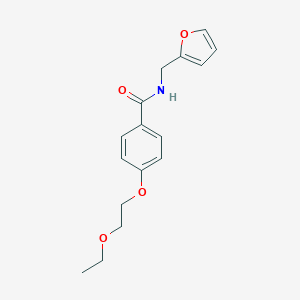
N-(4-anilinophenyl)-3-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-anilinophenyl)-3-ethoxybenzamide, also known as ANE, is a chemical compound that belongs to the class of benzamide derivatives. ANE has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and cardiovascular diseases. The purpose of
Wirkmechanismus
The mechanism of action of N-(4-anilinophenyl)-3-ethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt and NF-κB pathways. N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to inhibit the activation of Akt and NF-κB, which are involved in cell survival, proliferation, and inflammation. N-(4-anilinophenyl)-3-ethoxybenzamide has also been shown to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects
N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to induce apoptosis, inhibit proliferation, and suppress migration and invasion. In neurological disorders, N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis. In cardiovascular diseases, N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to have anti-inflammatory and anti-atherosclerotic effects by reducing the expression of adhesion molecules and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-anilinophenyl)-3-ethoxybenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N-(4-anilinophenyl)-3-ethoxybenzamide is also relatively easy to synthesize and has low toxicity in vitro. However, N-(4-anilinophenyl)-3-ethoxybenzamide has some limitations for lab experiments, including its limited solubility in water and its potential instability under certain conditions, such as exposure to light and air.
Zukünftige Richtungen
For N-(4-anilinophenyl)-3-ethoxybenzamide research include further elucidation of its mechanism of action, optimization of its synthesis method, and evaluation of its therapeutic potential in various diseases. N-(4-anilinophenyl)-3-ethoxybenzamide derivatives with improved pharmacokinetic and pharmacodynamic properties could also be developed for clinical use. Additionally, N-(4-anilinophenyl)-3-ethoxybenzamide could be used as a tool compound to investigate the role of the PI3K/Akt and NF-κB pathways in various diseases.
Synthesemethoden
The synthesis of N-(4-anilinophenyl)-3-ethoxybenzamide involves the reaction between 4-aminobenzophenone and 3-ethoxybenzoic acid in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is then treated with aniline in the presence of a base, such as sodium hydride, to obtain N-(4-anilinophenyl)-3-ethoxybenzamide. The purity of N-(4-anilinophenyl)-3-ethoxybenzamide can be increased through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(4-anilinophenyl)-3-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer treatment, N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells by targeting the PI3K/Akt signaling pathway. N-(4-anilinophenyl)-3-ethoxybenzamide has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to have anti-inflammatory and anti-atherosclerotic effects by inhibiting the NF-κB signaling pathway.
Eigenschaften
Produktname |
N-(4-anilinophenyl)-3-ethoxybenzamide |
|---|---|
Molekularformel |
C21H20N2O2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-(4-anilinophenyl)-3-ethoxybenzamide |
InChI |
InChI=1S/C21H20N2O2/c1-2-25-20-10-6-7-16(15-20)21(24)23-19-13-11-18(12-14-19)22-17-8-4-3-5-9-17/h3-15,22H,2H2,1H3,(H,23,24) |
InChI-Schlüssel |
AGUZSCFPGFSLGB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269362.png)
![N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269363.png)
![4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269364.png)
![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)
![N-[2-(2-phenoxyethoxy)phenyl]-2-furamide](/img/structure/B269368.png)

![1-[4-(2-Ethoxyethoxy)benzoyl]indoline](/img/structure/B269370.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269371.png)
![4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269372.png)
![2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269374.png)

![4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269382.png)